(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Overview
Description
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone: is a synthetic compound belonging to the class of cathinones, which are known for their stimulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone typically involves the reaction of 3-aminopiperidine with 1-methylpiperidin-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form its corresponding amine oxide.
Reduction: : Reduction reactions can convert the compound to its reduced form.
Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of amine oxide derivatives.
Reduction: : Production of reduced amine derivatives.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its effects on biological systems, including neurotransmitter activity.
Medicine: : Studied for its potential therapeutic effects, particularly in neurological disorders.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter systems, particularly the dopamine and serotonin receptors . By modulating these receptors, it can influence various physiological processes, leading to its stimulant effects.
Comparison with Similar Compounds
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone: is similar to other cathinones such as methcathinone and mephedrone . it has unique structural features that may result in different pharmacological properties and effects. These differences can be attributed to variations in the molecular structure, particularly the position and nature of the substituents on the piperidine ring.
List of Similar Compounds
Methcathinone
Mephedrone
4-Methylmethcathinone (Methedrone)
3,4-Methylenedioxymethcathinone (MDMC)
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-2-4-10(8-14)12(16)15-7-3-5-11(13)9-15/h10-11H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWXAKVNYYPTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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